N-(5-nitro-2H-indazol-2-yl)benzamide

Indazole tautomerism Scaffold differentiation Medicinal chemistry

N-(5-Nitro-2H-indazol-2-yl)benzamide (molecular formula C₁₄H₁₀N₄O₃, molecular weight 282.25 g/mol) is a synthetic small molecule belonging to the N-indazolylbenzamide class, characterized by a benzamide moiety coupled to a 5-nitro-substituted 2H-indazole core at the N2 position. The 2H-indazole (isoindazole) tautomeric form distinguishes this compound from the thermodynamically predominant 1H-indazole analogues commonly encountered in kinase inhibitor discovery programs.

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B5002496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-nitro-2H-indazol-2-yl)benzamide
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O3/c19-14(10-4-2-1-3-5-10)16-17-9-11-8-12(18(20)21)6-7-13(11)15-17/h1-9H,(H,16,19)
InChIKeyFUJUSPNSAFUQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Nitro-2H-indazol-2-yl)benzamide: Compound Class, Structural Identity, and Procurement Context


N-(5-Nitro-2H-indazol-2-yl)benzamide (molecular formula C₁₄H₁₀N₄O₃, molecular weight 282.25 g/mol) is a synthetic small molecule belonging to the N-indazolylbenzamide class, characterized by a benzamide moiety coupled to a 5-nitro-substituted 2H-indazole core at the N2 position . The 2H-indazole (isoindazole) tautomeric form distinguishes this compound from the thermodynamically predominant 1H-indazole analogues commonly encountered in kinase inhibitor discovery programs [1]. As an underrepresented scaffold in medicinal chemistry, the 2H-indazole N2-substitution topology offers distinct hydrogen-bonding geometry, dipole orientation, and steric constraints that diverge from N1-substituted 1H-indazole counterparts, making it a rational candidate for selectivity-driven probe development and scaffold-hopping campaigns [2].

Why N-(5-Nitro-2H-indazol-2-yl)benzamide Cannot Be Substituted by Generic 1H-Indazole or 7-Nitroindazole Analogues


Indazole-based compounds are not freely interchangeable across tautomeric forms (1H vs. 2H), nitro substitution positions (5-NO₂ vs. 7-NO₂), or N-alkylation/arylation sites (N1 vs. N2 vs. C3). Tautomerism in indazoles fundamentally alters hydrogen-bond donor/acceptor capacity, molecular dipole, and target binding geometry, with documented consequences for pharmacological activity [1]. The 5-nitro substituent confers distinct electronic and redox properties compared to 7-nitro isomers, producing up to ~28-fold differences in enzyme inhibition potency (e.g., MAO-B: 5-NO₂ IC₅₀ = 0.99 μM vs. 7-NO₂ IC₅₀ = 27.8 μM) [2]. Furthermore, N2-substituted 2H-indazoles occupy an underexplored chemical space with kinase selectivity profiles (SGK1, Tie2, SRC) that are not recapitulated by N1-substituted 1H-indazole libraries [3]. Procurement of an incorrect regioisomer or tautomer therefore risks invalidating structure–activity relationships and selectivity hypotheses established with the target compound.

N-(5-Nitro-2H-indazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Comparators


Tautomeric Scaffold Identity: 2H-Indazole Core Distinguished from the Thermodynamically Predominant 1H-Indazole Form

The target compound features a 2H-indazole (isoindazole) core, the less thermodynamically stable annular tautomer of indazole. Computational studies at the MP2-6-31G** level establish that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal mol⁻¹ in the gas phase [1]. However, substituent effects—particularly electron-withdrawing groups at C5 such as nitro—can modulate this energy gap, and in certain substituted indazoles the 2H-tautomer becomes the more stable form [2]. This tautomeric identity is chemically fixed in N-(5-nitro-2H-indazol-2-yl)benzamide by N2-substitution, preventing tautomeric interconversion and locking the scaffold into the 2H configuration. The comparable 1H-indazole-3-yl analogue (CAS 599183-43-4) presents fundamentally different hydrogen-bond donor/acceptor topology, dipole orientation, and ATP-binding cleft complementarity [3].

Indazole tautomerism Scaffold differentiation Medicinal chemistry

5-Nitro vs. 7-Nitro Regioisomer Selectivity: ~28-Fold Superiority in Human MAO-B Inhibition for the 5-Nitroindazole Scaffold

The 5-nitro substitution position on the indazole core confers markedly superior monoamine oxidase B (MAO-B) inhibitory potency compared to the 7-nitro regioisomer. In direct head-to-head enzymatic assays using human MAO-B, 5-nitroindazole exhibited an IC₅₀ of 0.99 μM (Ki = 0.102 μM), representing an approximately 28-fold greater potency than 7-nitroindazole (IC₅₀ = 27.8 μM) [1]. At a fixed concentration of 15 μM, 5-nitroindazole inhibited MAO-B by 98.5%, whereas 7-nitroindazole achieved only 35% inhibition [2]. The 6-nitro isomer showed intermediate potency (IC₅₀ = 2.5 μM). This regioisomeric potency gradient demonstrates that the 5-nitro position is critical for optimal MAO-B active-site engagement, and substitution at alternative positions cannot recapitulate this activity profile [1].

MAO-B inhibition Nitroindazole regioisomer Neuroprotection

N2-Substituted 2H-Indazole Kinase Selectivity: Validated SGK1/Tie2/SRC Bias Distinct from N1-1H-Indazole Series

A focused library of 52 N2-substituted aza-2H-indazole derivatives was profiled against a panel of 30 kinases, revealing selective inhibition of serum/glucocorticoid-regulated kinase 1 (SGK1), Tunica internal endothelial kinase 2 (Tie2), and proto-oncogene tyrosine-protein kinase SRC, with the best representatives achieving IC₅₀ values in the 500 nM range [1]. This selectivity bias was predicted in silico through rational ligand alignment and confirmed experimentally, establishing that the N2-substituted 2H-indazole topology accesses kinase binding conformations distinct from those engaged by N1-substituted 1H-indazole chemotypes [1]. In contrast, the well-characterized N-1H-indazole-1-carboxamide series (Raffa et al. 2009) demonstrated CDK1/cyclin B inhibitory activity in the low micromolar range (IC₅₀ = 4.4–10.0 μM) with moderate anti-leukemic (K-562) effects, representing a different target and potency band [2].

Kinase inhibition 2H-Indazole scaffold Selectivity profiling

5-Nitroindazole Scaffold Antiparasitic Potency: >2.9-Fold Superiority Over Benznidazole Against T. cruzi Epimastigotes

5-Nitroindazole-based derivatives have been extensively validated as antichagasic agents with potency advantages over the clinical reference drug benznidazole (BZ). In a 2022 study, 5-nitroindazole derivatives 11–14 and 17 showed trypanocidal IC₅₀ values of 1.00–8.75 μM against T. cruzi epimastigotes, considerably superior to BZ (IC₅₀ = 25.22 μM), representing a >2.9-fold potency improvement for the most active derivatives [1]. Selectivity indices (SI_EPI) exceeded 12.41 to >256 for compounds 11, 12, 14, and 17 against L929 fibroblasts, surpassing the BZ cut-off value (SI_EPI ≥ 10) [1]. Earlier work established that 5-nitroindazole derivatives act through nitroreduction-mediated mechanisms similar to benznidazole but without redox cycling-associated oxidative stress observed with nifurtimox [2]. The 5-nitro group is essential for this bioactivation pathway; relocation to alternative positions or removal abolishes antiparasitic activity [2].

Antichagasic activity Trypanosoma cruzi 5-Nitroindazole derivatives

5-Nitroindazole as a Computational Multi-Target Kinase Inhibitor: Docking Scores Against Lung Cancer Targets

In a 2023 computational drug-repurposing study, 5-nitroindazole (DB04534) was identified through multi-sampling algorithm-based virtual screening (HTVS, SP, XP followed by MM/GBSA) as a multi-target inhibitor of three lung cancer-associated proteins: ribosomal protein S6 kinase alpha-6 (6G77), cyclin-dependent kinase 2 (1AQ1), and insulin-like growth factor 1 receptor (1K3A) [1]. Docking scores were −6.884, −7.515, and −6.754 kcal/mol respectively, with molecular dynamics simulations showing cumulative protein–ligand complex deviation of less than 2 Å over the trajectory, indicating stable binding [1]. The compound satisfied all ADMET criteria and exhibited WaterMap energetics consistent with favorable binding. While this study evaluated the unsubstituted 5-nitroindazole parent, the N2-benzamide derivative would be expected to modulate these multi-target interactions through altered binding pose and physicochemical properties, providing a rational basis for scaffold elaboration [1]. Notably, the multi-target profile contrasts with single-target kinase inhibitors and may reduce resistance emergence [1].

Multi-target kinase inhibitor Molecular docking Lung cancer

2H-Indazole N2-Aryl Substitution Yields Potent Antiprotozoal Activity Superior to Metronidazole

A series of 2H-indazole derivatives demonstrated antiprotozoal activity superior to the reference drug metronidazole (MTZ). Compound 18, a 2,3-diphenyl-2H-indazole derivative, was 12.8-fold more active than metronidazole against Giardia intestinalis [1]. This study establishes that the 2H-indazole scaffold, specifically when substituted at the N2 position, can achieve potent antiprotozoal effects that exceed the clinical gold standard. The benzamide substitution at N2 in the target compound represents a distinct chemotype within this validated 2H-indazole antiprotozoal space, offering a different hydrogen-bonding pharmacophore compared to the phenyl-substituted analogues [1]. Additionally, selected 2H-indazole derivatives (compounds 18, 21, 23, and 26) displayed in vitro COX-2 inhibitory activity, suggesting anti-inflammatory potential complementary to the antiprotozoal effect [1].

Antiprotozoal activity 2H-Indazole Giardia intestinalis

N-(5-Nitro-2H-indazol-2-yl)benzamide: High-Impact Application Scenarios for Scientific and Industrial Users


Kinase Selectivity Panel Screening with 2H-Indazole N2-Scaffold Bias for SGK1/Tie2/SRC

N-(5-Nitro-2H-indazol-2-yl)benzamide is most rationally deployed in kinase selectivity profiling campaigns targeting SGK1, Tie2, or SRC kinases. The N2-substituted 2H-indazole scaffold has been experimentally validated to confer selective inhibition against these kinases with IC₅₀ values in the 500 nM range, a selectivity profile that is not reproduced by N1-substituted 1H-indazole chemotypes . Procurement of this specific compound—rather than a 1H-indazole-3-yl analogue (CAS 599183-43-4)—ensures that the screening output reflects the 2H-indazole topology's unique ATP-binding cleft interactions and selectivity bias, which are predicated on the distinct hydrogen-bonding geometry and dipole orientation of the isoindazole core .

Antichagasic Drug Discovery Leveraging 5-Nitroindazole Bioactivation Mechanism

For Chagas disease (American trypanosomiasis) drug discovery programs, N-(5-nitro-2H-indazol-2-yl)benzamide combines two critical structural features: the 5-nitro group essential for nitroreductase-mediated bioactivation within Trypanosoma cruzi, and the N2-benzamide substitution that can be elaborated for pharmacokinetic optimization. 5-Nitroindazole derivatives have demonstrated IC₅₀ values of 1.00–8.75 μM against T. cruzi epimastigotes, representing >2.9-fold superiority over the clinical reference benznidazole (IC₅₀ = 25.22 μM), with selectivity indices exceeding 256 against mammalian fibroblasts . The established mechanism of action—nitroreduction to reactive intermediates causing covalent macromolecular damage, without the redox cycling-associated oxidative stress seen with nifurtimox—provides a rational biochemical basis for scaffold advancement .

MAO-B Focused Screening with Regioisomerically Defined 5-Nitroindazole Probe

In neuroprotection or Parkinson's disease research programs where monoamine oxidase B (MAO-B) inhibition is the therapeutic hypothesis, N-(5-nitro-2H-indazol-2-yl)benzamide carries the 5-nitroindazole pharmacophore validated to inhibit human MAO-B with an IC₅₀ of 0.99 μM (Ki = 0.102 μM)—a potency ~28-fold greater than the 7-nitroindazole regioisomer (IC₅₀ = 27.8 μM) . The 5-nitro substitution is critical for achieving 98.5% MAO-B inhibition at 15 μM, whereas the 7-nitro analogue achieves only 35% inhibition under identical conditions . Procurement of the correct 5-nitro regioisomer is therefore essential to avoid a ~28-fold underestimation of MAO-B inhibitory activity in biochemical or cellular assays.

Multi-Target Anticancer Polypharmacology with Defined 5-Nitroindazole Core

For cancer polypharmacology programs seeking simultaneous engagement of CDK2, ribosomal S6 kinase, and IGF-1R pathways in lung cancer, N-(5-nitro-2H-indazol-2-yl)benzamide provides a structurally defined starting point building on the 5-nitroindazole scaffold computationally validated as a multi-target inhibitor . The parent 5-nitroindazole achieved docking scores of −7.515 (CDK2/1AQ1), −6.884 (S6 kinase/6G77), and −6.754 (IGF-1R/1K3A) kcal/mol with molecular dynamics stability (<2 Å deviation) and favorable ADMET predictions . The N2-benzamide substituent in the target compound offers a synthetic handle for modulating potency, selectivity, and drug-like properties across these three targets while retaining the multi-target engagement advantage that may reduce the likelihood of resistance emergence compared to single-target agents .

Quote Request

Request a Quote for N-(5-nitro-2H-indazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.